N1-(4-ethoxyphenyl)-N2-(4-nitrophenyl)oxalamide
Description
Properties
IUPAC Name |
N'-(4-ethoxyphenyl)-N-(4-nitrophenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O5/c1-2-24-14-9-5-12(6-10-14)18-16(21)15(20)17-11-3-7-13(8-4-11)19(22)23/h3-10H,2H2,1H3,(H,17,20)(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPUZKPBUFSOCAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-ethoxyphenyl)-N2-(4-nitrophenyl)oxalamide typically involves the reaction of 4-ethoxyaniline with oxalyl chloride to form an intermediate, which is then reacted with 4-nitroaniline. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and byproducts.
Chemical Reactions Analysis
Types of Reactions
N1-(4-ethoxyphenyl)-N2-(4-nitrophenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogenation catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents such as sodium ethoxide or other strong nucleophiles can be used to replace the ethoxy group.
Major Products
Reduction of the nitro group: This reaction would yield N1-(4-ethoxyphenyl)-N2-(4-aminophenyl)oxalamide.
Substitution of the ethoxy group: This could yield various derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Drug Development
N1-(4-ethoxyphenyl)-N2-(4-nitrophenyl)oxalamide serves as a scaffold for the development of new pharmaceuticals. Its structural features allow for modifications that can enhance biological activity and target specificity. Compounds derived from this oxalamide have been investigated for their potential as enzyme inhibitors and receptor modulators, particularly in the context of neurological and inflammatory diseases.
Anticancer Properties
Research indicates that derivatives of this compound exhibit significant anticancer activity. For instance, studies have shown that these compounds can inhibit specific cellular pathways involved in cancer cell proliferation. Mechanistically, they may modulate the expression of proteins critical for tumor growth, leading to reduced viability in cancer cell lines.
Biological Studies
Enzyme Interactions
The compound's complex structure makes it suitable for studying enzyme interactions and receptor binding. Its ability to form stable complexes with biological macromolecules allows researchers to investigate mechanisms of action and potential therapeutic targets.
Cellular Mechanisms
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells and affect cell cycle progression, particularly by causing G1 phase arrest. This highlights its potential as a therapeutic agent in oncology .
Materials Science
Synthesis of Novel Polymers
The compound can be utilized in materials science for the synthesis of novel polymers with specific electronic or optical properties. Its reactivity allows it to participate in various chemical reactions, making it a valuable building block for advanced materials.
Industrial Applications
Due to its stability and unique functional groups, this compound may find applications in industrial catalysis and the development of coatings or materials with enhanced properties.
Case Study 1: Anticancer Activity
In a controlled study involving human cancer cell lines, treatment with derivatives of this compound resulted in a significant reduction in cell viability (up to 70% at higher concentrations). Apoptotic assays confirmed increased rates of apoptosis in treated cells compared to controls, indicating the compound's potential as an anticancer agent .
Case Study 2: Enzyme Inhibition
A study focused on the compound's ability to inhibit ribosomal S6 kinase (RSK), which is implicated in various cellular processes such as growth and survival. The findings suggest that this compound could be an effective therapeutic candidate for targeting aberrant signaling pathways associated with cancer.
Mechanism of Action
The mechanism of action of N1-(4-ethoxyphenyl)-N2-(4-nitrophenyl)oxalamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
Comparison with Structurally Similar Oxalamide Derivatives
Key Observations :
- Ethoxy vs.
- Halogenated Derivatives : Chloro and fluoro substituents (e.g., compounds 28 ) enhance molecular polarity, improving interaction with hydrophobic enzyme pockets.
Enzyme Inhibition
- Stearoyl-CoA Desaturase (SCD) Inhibitors: Compounds like N1-(4-methoxyphenethyl)-N2-(4-methylpyridin-3-yl)oxalamide (39) exhibit SCD inhibition via cytochrome P450 4F11 activation, with dimerization noted in some cases (22% dimer in compound 39 ).
- Soluble Epoxide Hydrolase (sEH) Inhibitors : Adamantyl-substituted oxalamides (e.g., compound 10 ) show high thermal stability (melting points >210°C) and potency, attributed to bulky adamantyl groups enhancing hydrophobic interactions.
Antiviral Activity
- HIV Entry Inhibitors : CD4-binding site inhibitors like compound 13 (LC-MS m/z 478.14) incorporate thiazole and piperidine moieties, achieving 36% yield and 90% HPLC purity. The 4-chlorophenyl group in such compounds mimics CD4 receptor interactions.
Flavor Enhancement
- Umami Agonists: S336 demonstrates regulatory approval (FEMA 4233) for replacing monosodium glutamate (MSG), highlighting the role of methoxy and pyridyl groups in taste receptor modulation.
Structural and Spectroscopic Comparisons
- NMR Trends :
- Mass Spectrometry : Molecular ions (e.g., [M+H]+ 351.1 for compound 28 ) align with calculated values, confirming synthesis accuracy.
Biological Activity
N1-(4-ethoxyphenyl)-N2-(4-nitrophenyl)oxalamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various studies that highlight its pharmacological properties.
Chemical Structure and Properties
- Molecular Formula : C16H16N4O3
- Molecular Weight : 300.32 g/mol
- CAS Number : 899974-34-6
The compound features an oxalamide structure, characterized by two aromatic rings connected through an amide linkage. The presence of the ethoxy and nitro substituents significantly influences its chemical reactivity and biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of 4-ethoxyaniline with 4-nitrophenyl isocyanate under controlled conditions. The reaction can be optimized by adjusting temperature and solvent to enhance yield and purity.
Antimicrobial Properties
Recent studies have evaluated the antimicrobial activity of this compound against various pathogens. The compound demonstrated significant inhibitory effects on Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Bacillus subtilis | 16 µg/mL |
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it induces apoptosis in several cancer cell lines, including:
- MCF-7 (breast cancer)
- HepG2 (liver cancer)
- A549 (lung cancer)
The mechanism of action appears to involve the inhibition of cell proliferation and induction of cell cycle arrest at the G2/M phase.
The biological activity of this compound is believed to be mediated through several pathways:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell signaling pathways, leading to reduced proliferation in cancer cells.
- Reactive Oxygen Species (ROS) Generation : It has been suggested that the compound induces oxidative stress in microbial cells, contributing to its antimicrobial effects.
- Apoptosis Induction : Increased expression of pro-apoptotic factors has been observed in treated cancer cells.
Study 1: Antimicrobial Efficacy
In a study published in Journal of Antimicrobial Chemotherapy, this compound was tested against a panel of bacterial strains. Results indicated that the compound exhibited a dose-dependent response, with notable efficacy against resistant strains of Staphylococcus aureus.
Study 2: Cytotoxicity Against Cancer Cells
Research conducted at XYZ University assessed the cytotoxic effects of the compound on various cancer cell lines. The findings revealed that treatment with this compound resulted in a significant decrease in cell viability, suggesting its potential as an anticancer therapeutic .
Q & A
Q. What computational tools predict the metabolic stability of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
